molecular formula C20H23Cl2NO2 B11491939 3-cyclohexyl-N-{[5-(2,4-dichlorophenyl)furan-2-yl]methyl}propanamide

3-cyclohexyl-N-{[5-(2,4-dichlorophenyl)furan-2-yl]methyl}propanamide

Cat. No.: B11491939
M. Wt: 380.3 g/mol
InChI Key: LESZJUDDLHEHFE-UHFFFAOYSA-N
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Description

3-cyclohexyl-N-{[5-(2,4-dichlorophenyl)furan-2-yl]methyl}propanamide is a synthetic organic compound characterized by a cyclohexyl group, a dichlorophenyl-furan moiety, and a propanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclohexyl-N-{[5-(2,4-dichlorophenyl)furan-2-yl]methyl}propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the furan ring: The furan ring can be synthesized through the cyclization of a suitable precursor, such as a 2,4-dichlorophenyl-substituted acyl chloride, under acidic conditions.

    Attachment of the cyclohexyl group: The cyclohexyl group can be introduced via a Friedel-Crafts alkylation reaction using cyclohexyl chloride and a Lewis acid catalyst.

    Formation of the propanamide group: The final step involves the reaction of the furan derivative with a suitable amine, such as propanamide, under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-cyclohexyl-N-{[5-(2,4-dichlorophenyl)furan-2-yl]methyl}propanamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative.

    Reduction: The dichlorophenyl group can be reduced to a phenyl group under hydrogenation conditions.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium on carbon catalyst is typically used for hydrogenation reactions.

    Substitution: Nucleophiles such as alkyl lithium or Grignard reagents can be used for substitution reactions.

Major Products Formed

    Oxidation: Furanone derivatives.

    Reduction: Phenyl-substituted derivatives.

    Substitution: Alkyl or aryl-substituted derivatives.

Scientific Research Applications

3-cyclohexyl-N-{[5-(2,4-dichlorophenyl)furan-2-yl]methyl}propanamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a ligand in the study of receptor-ligand interactions.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-cyclohexyl-N-{[5-(2,4-dichlorophenyl)furan-2-yl]methyl}propanamide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting or activating their function. The pathways involved may include signal transduction, enzyme inhibition, or receptor modulation.

Comparison with Similar Compounds

Similar Compounds

    3-cyclohexyl-N-{[5-(2,4-dichlorophenyl)furan-2-yl]methyl}acetamide: Similar structure but with an acetamide group instead of a propanamide group.

    3-cyclohexyl-N-{[5-(2,4-dichlorophenyl)furan-2-yl]methyl}butanamide: Similar structure but with a butanamide group instead of a propanamide group.

Uniqueness

3-cyclohexyl-N-{[5-(2,4-dichlorophenyl)furan-2-yl]methyl}propanamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications.

Properties

Molecular Formula

C20H23Cl2NO2

Molecular Weight

380.3 g/mol

IUPAC Name

3-cyclohexyl-N-[[5-(2,4-dichlorophenyl)furan-2-yl]methyl]propanamide

InChI

InChI=1S/C20H23Cl2NO2/c21-15-7-9-17(18(22)12-15)19-10-8-16(25-19)13-23-20(24)11-6-14-4-2-1-3-5-14/h7-10,12,14H,1-6,11,13H2,(H,23,24)

InChI Key

LESZJUDDLHEHFE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CCC(=O)NCC2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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